Docosyl 2,3-bis(hexadecyloxy)propanoate
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Overview
Description
Docosyl 2,3-bis(hexadecyloxy)propanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its long carbon chains and ester functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docosyl 2,3-bis(hexadecyloxy)propanoate typically involves esterification reactions. One common method is the reaction between docosanol and 2,3-bis(hexadecyloxy)propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
Docosyl 2,3-bis(hexadecyloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield docosanol and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Docosanol and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Docosyl 2,3-bis(hexadecyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Docosyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and perfumes.
Docosanol: A long-chain alcohol similar to the alcohol component of Docosyl 2,3-bis(hexadecyloxy)propanoate.
Uniqueness
This compound is unique due to its complex structure, which combines long hydrophobic chains with ester functional groups. This combination imparts unique physicochemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
64713-47-9 |
---|---|
Molecular Formula |
C57H114O4 |
Molecular Weight |
863.5 g/mol |
IUPAC Name |
docosyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C57H114O4/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-39-42-45-48-51-54-61-57(58)56(60-53-50-47-44-41-38-35-27-24-21-18-15-12-9-6-3)55-59-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2/h56H,4-55H2,1-3H3 |
InChI Key |
SWUUNYNJFWHIIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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